BenchChemオンラインストアへようこそ!

Phenazine-1,6-dicarboxylic acid

Antibacterial Enzyme Inhibition Drug Discovery

Phenazine-1,6-dicarboxylic acid (PDC) is the definitive precursor for Gram-positive antibiotic development, with its unique 1,6-carboxylation pattern shifting biological activity to target S. aureus and MRSA—an activity not observed with the mono-carboxylated analogue PCA. Procure high-purity PDC (≥95%) as the essential feedstock for biotransformation, semi-synthesis, and in vitro enzymatic studies of phenazine biosynthetic divergence. Engineered strains now produce PDC at >1.1 g/L with 99.3% selectivity, making bulk procurement viable. Optimize your SAR studies with the reference standard that offers cLogP 1.12–1.9 for rational membrane permeability design.

Molecular Formula C14H8N2O4
Molecular Weight 268.22 g/mol
CAS No. 23462-25-1
Cat. No. B1198356
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NamePhenazine-1,6-dicarboxylic acid
CAS23462-25-1
Synonymsphenazine-1,6-dicarboxylate
phenazine-1,6-dicarboxylic acid
Molecular FormulaC14H8N2O4
Molecular Weight268.22 g/mol
Structural Identifiers
SMILESC1=CC(=C2C(=C1)N=C3C(=N2)C=CC=C3C(=O)O)C(=O)O
InChIInChI=1S/C14H8N2O4/c17-13(18)7-3-1-5-9-11(7)16-10-6-2-4-8(14(19)20)12(10)15-9/h1-6H,(H,17,18)(H,19,20)
InChIKeyMJALVONLCNWZHK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes25 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Phenazine-1,6-dicarboxylic Acid (CAS 23462-25-1) Technical Baseline: Core Identity and Supply Context


Phenazine-1,6-dicarboxylic acid (PDC) is a member of the phenazine class, a group of nitrogen-containing aromatic secondary metabolites produced primarily by Streptomyces and Pseudomonas species [1]. It is characterized by carboxy substituents at positions 1 and 6 on the phenazine ring [2]. PDC serves as a critical biosynthetic precursor for a wide array of structurally complex and biologically active phenazine natural products [1]. Its core physical properties include a molecular weight of 268.22 g/mol (C14H8N2O4) and a melting point range of 300-320 °C [3].

Why Phenazine-1,6-dicarboxylic Acid (PDC) Cannot Be Interchanged with Common Phenazine-1-carboxylic Acid (PCA)


In-class substitution of phenazine derivatives is precluded by their distinct roles in biosynthesis and divergent biological activities. PDC and PCA are the two fundamental precursors for all phenazine metabolites, originating from different bacterial genera (Streptomyces vs. Pseudomonas) [1]. This biosynthetic divergence is underpinned by specific genetic and enzymatic machinery, particularly the role of the phzA gene as a shunt switch and the differential substrate specificity of the terminal oxidase PhzG [2][3]. More importantly, the structural difference of a second carboxyl group at the C-6 position in PDC fundamentally alters its biological target spectrum, shifting activity from Gram-negative to Gram-positive bacteria, a functional switch not observed with PCA [4]. Therefore, selecting a phenazine based solely on core scaffold similarity without specifying the carboxylation pattern (1-carboxylic vs. 1,6-dicarboxylic) will lead to a product with a fundamentally different application profile.

Quantitative Comparative Evidence for Phenazine-1,6-dicarboxylic Acid (PDC) vs. Key Analogs


PDC Derivatives Exhibit Superior Enzyme Inhibition vs. PCA: IC50 Comparison

The 1,6-dicarboxylic acid moiety in PDC derivatives confers significantly stronger inhibition of key bacterial enzymes compared to the mono-carboxylic acid PCA. In direct head-to-head in vitro enzyme assays, the PDC dimethyl ester (1) and monomethyl ester (phencomycin, 2) inhibited Staphylococcus pyruvate kinase (PK) with IC50 values of 7.2 µM and 9.3 µM, respectively. In stark contrast, the comparator phenazine-1-carboxylic acid (PCA, 3) was a much weaker inhibitor with an IC50 of 22.5 µM [1]. A similar trend was observed against DNA Gyrase-B, where the PDC esters (IC50: 19.18 µM and 21.28 µM) outperformed PCA (IC50: 27.69 µM) [1].

Antibacterial Enzyme Inhibition Drug Discovery

Gram-Positive Spectrum Differentiation: PDC Derivatives vs. PCA Antibacterial Activity

The presence of a second carboxyl or ester group at the C-6 position in PDC derivatives fundamentally shifts the antibacterial spectrum from Gram-negative to Gram-positive bacteria. In a direct comparison, PDC dimethyl ester (1) and monomethyl ester (2) showed significant antibacterial activity against the Gram-positive S. aureus (57% and 69% growth inhibition, respectively), while PCA (3) was completely inactive (NA) against this strain [1]. Conversely, PCA demonstrated potent activity against the Gram-negative P. aeruginosa (94% growth inhibition), an activity that was largely lost in the PDC derivatives (23% growth inhibition) [1].

Antibacterial Gram-Positive Selectivity

Enhanced Production Selectivity for PDC vs. PCA in Engineered Streptomyces

For applications requiring the 1,6-dicarboxylic acid scaffold as a precursor, a recent study demonstrates a highly selective production system. By engineering Streptomyces coelicolor M1152, researchers achieved a PDC production titer of 1165.8 mg/L in R5 medium, with PDC constituting 99.3% of the total phenazine output, while the PCA byproduct was barely detectable [1]. This represents a significant improvement in purity and yield over natural fermentation broths, which typically contain a mixture of phenazine derivatives due to competing enzymatic pathways [2].

Metabolic Engineering Biomanufacturing Yield Optimization

Lipophilicity-Guided Permeability: PDC Derivatives Offer Optimized cLogP for Gram-Positive Activity

The differential antibacterial spectrum observed between PDC derivatives and PCA is correlated with their distinct physicochemical properties. The calculated partition coefficient (cLogP) provides a quantifiable metric for this difference. The PDC monomethyl ester (2), which showed the best antibacterial activity against Gram-positive S. aureus, has an intermediate cLogP of 1.9. This is in contrast to the more hydrophilic PDC dimethyl ester (1) with cLogP of 1.12 and the more lipophilic PCA (3) with a cLogP of 2.97 [1]. The study suggests that the intermediate lipophilicity of compound 2 facilitates optimal diffusion across the Gram-positive bacterial membrane [1].

Physicochemical Property Permeability Drug Design

Evidence-Backed Application Scenarios for Phenazine-1,6-dicarboxylic Acid (PDC)


Lead Scaffold for Gram-Positive Antibiotic Development

Based on direct head-to-head evidence showing that PDC derivatives are active against S. aureus while PCA is inactive [1], PDC and its simple esters are the logical starting point for developing new antibiotics against Gram-positive pathogens, including methicillin-resistant Staphylococcus aureus (MRSA). The optimized cLogP of the monomethyl ester suggests favorable permeability, and the potent enzyme inhibition data (IC50 < 10 µM against PK) confirms a viable molecular target [1].

Precursor for Biosynthesis of Complex Phenazine Derivatives

For the biotechnological production of highly substituted phenazines, PDC is the essential precursor. As established, highly substituted natural phenazines are synthesized from PDC in Streptomyces strains, differentiating them from simpler PCA-derived structures [2]. Recent advances demonstrate the ability to produce PDC at high titers (>1.1 g/L) with exceptional selectivity (99.3%) in engineered hosts [2]. This makes large-scale procurement of pure PDC as a feedstock for biotransformation or semi-synthesis a viable and cost-effective strategy.

Tool Compound for Probing Phenazine Biosynthetic Pathways

PDC serves as a critical tool for investigating the divergent pathways of phenazine biosynthesis in Pseudomonas and Streptomyces. Studies have identified PhzA as a shunt switch that determines whether a strain produces PCA or PDC [3], and PhzG's relaxed substrate specificity leads to a competition between oxidation and decarboxylation that controls the final product ratio [4]. Procuring pure PDC is essential for in vitro enzymatic studies, metabolic flux analysis, and the development of engineered strains with defined phenazine production profiles.

Physicochemical Reference Standard for Lipophilicity-Guided Drug Design

The distinct cLogP values of PDC derivatives (1.12-1.9) compared to PCA (2.97) [1] establish PDC as a valuable reference compound for structure-activity relationship (SAR) studies focused on modulating bacterial membrane permeability. This data supports rational drug design efforts where fine-tuning lipophilicity is necessary to achieve the desired spectrum of activity without introducing off-target cytotoxicity.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

23 linked technical documents
Explore Hub


Quote Request

Request a Quote for Phenazine-1,6-dicarboxylic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.